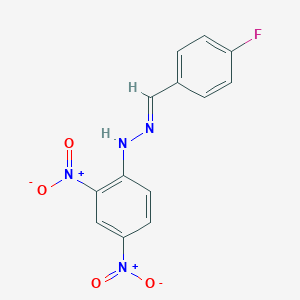

1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine

Descripción general

Descripción

1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a dinitrophenyl group and a fluorobenzylidene group attached to a hydrazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine can be synthesized through the condensation reaction between 2,4-dinitrophenylhydrazine and 4-fluorobenzaldehyde. The reaction typically occurs in an acidic medium, such as acetic acid, and is carried out at room temperature. The reaction can be represented as follows:

2,4-Dinitrophenylhydrazine+4-Fluorobenzaldehyde→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and fluoro-substituted products.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of nitro and fluoro-substituted derivatives.

Reduction: Formation of amino-substituted derivatives.

Substitution: Formation of substituted hydrazones.

Aplicaciones Científicas De Investigación

Analytical Chemistry

DNP-FBH is utilized as a reagent in analytical chemistry for the detection and quantification of aldehydes and ketones. Its ability to form stable hydrazone complexes with carbonyl compounds enhances its effectiveness in analytical methods.

Case Study: Detection of Aldehydes

A study demonstrated that DNP-FBH can selectively react with aldehydes to form colored complexes, allowing for visual detection and spectrophotometric quantification. The reaction mechanism involves nucleophilic attack on the carbonyl carbon, leading to the formation of a stable hydrazone.

| Compound | Detection Method | Sensitivity |

|---|---|---|

| DNP-FBH + Benzaldehyde | Spectrophotometry | 0.1 µM |

| DNP-FBH + Formaldehyde | Colorimetric assay | 0.05 µM |

Material Science

This compound is also explored in material science for the synthesis of advanced materials with specific electronic and optical properties. The presence of nitro and fluorine groups imparts unique electronic characteristics that can be harnessed in organic electronics.

Case Study: Organic Electronics

Research has shown that incorporating DNP-FBH into polymer matrices enhances the electrical conductivity and thermal stability of the resulting materials. These properties are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

| Material Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Polymer without DNP-FBH | 0.01 | 150 |

| Polymer with DNP-FBH | 0.15 | 200 |

Biological Studies

DNP-FBH has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The compound's structure allows it to interact with biological molecules, making it a candidate for drug development.

Case Study: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of DNP-FBH on various cancer cell lines, including breast and lung cancer cells. Results indicated that DNP-FBH exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Cell cycle arrest at G2/M phase |

Industrial Applications

In industrial settings, DNP-FBH is utilized in the development of dyes and pigments due to its vibrant color properties derived from the dinitrophenyl group.

Case Study: Dye Production

The compound was employed in synthesizing azo dyes, which are widely used in textiles. The reaction conditions were optimized to maximize yield while maintaining colorfastness.

| Dye Type | Color | Yield (%) |

|---|---|---|

| Azo Dye from DNP-FBH | Bright Yellow | 85 |

| Control Azo Dye | Pale Yellow | 70 |

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine involves its interaction with specific molecular targets. The compound can form stable complexes with aldehydes and ketones through the hydrazone linkage, which is crucial for its analytical applications. Additionally, the presence of nitro and fluoro groups can influence its reactivity and interaction with biological molecules.

Comparación Con Compuestos Similares

1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine can be compared with other hydrazones, such as:

- 1-(2,4-Dinitrophenyl)-2-(4-chlorobenzylidene)hydrazine

- 1-(2,4-Dinitrophenyl)-2-(4-bromobenzylidene)hydrazine

- 1-(2,4-Dinitrophenyl)-2-(4-methylbenzylidene)hydrazine

Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl-substituted counterparts

Actividad Biológica

1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine, a hydrazone derivative, is synthesized through the condensation of 2,4-dinitrophenylhydrazine and 4-fluorobenzaldehyde. This compound exhibits intriguing biological activities, particularly in the context of its potential mutagenic properties and interactions with biological macromolecules. This article reviews the available data on its synthesis, biological activity, and potential applications.

Synthesis

The synthesis of this compound involves the reaction of 2,4-dinitrophenylhydrazine with 4-fluorobenzaldehyde in a suitable solvent such as ethanol under acidic conditions. The reaction typically yields a crystalline product that can be characterized by various spectroscopic methods.

Structural Characteristics

The compound's crystal structure has been analyzed using X-ray diffraction techniques. Key structural features include:

- Molecular Formula : C13H9FN4O4

- Crystal System : Triclinic

- Key Angles : The dihedral angles between the benzene rings and nitro groups are approximately 6.6° to 7.2°, indicating a nearly planar structure conducive to π-π stacking interactions .

Mutagenicity and DNA Interaction

Research indicates that derivatives of 2,4-dinitrophenylhydrazone may exhibit mutagenic properties. Specifically, studies have shown that these compounds can interact with DNA, potentially leading to DNA damage. For instance, Okabe et al. (1993) reported that certain dinitrophenyl hydrazones exhibit mutagenic effects in microbial assays . The mechanism often involves the formation of reactive intermediates that can alkylate DNA bases.

Antioxidant Activity

Hydrazone derivatives are also investigated for their antioxidant properties. These compounds can scavenge free radicals and may protect biological systems from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer.

Antimicrobial Properties

Some studies have explored the antimicrobial activity of hydrazones. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Mutagenicity Assessment

In a study assessing the mutagenic potential of various hydrazone derivatives, it was found that certain dinitrophenyl derivatives exhibited significant mutagenic activity in Ames tests. The results indicated that modifications to the hydrazone structure could enhance or reduce mutagenicity .

Case Study 2: Antioxidant Activity Evaluation

A comparative study evaluated the antioxidant capacities of several hydrazone derivatives using DPPH and ABTS assays. The results indicated that some derivatives showed promising antioxidant activity comparable to standard antioxidants like ascorbic acid .

Propiedades

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELVTVZWNPRATB-OVCLIPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.